molecular formula C8H13N3O4S B2647992 5-Methyl-4-(morpholinosulfonyl)isoxazol-3-amine CAS No. 1354512-37-0

5-Methyl-4-(morpholinosulfonyl)isoxazol-3-amine

Cat. No.: B2647992
CAS No.: 1354512-37-0
M. Wt: 247.27
InChI Key: TYHROJQNPNHZIO-UHFFFAOYSA-N
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Description

5-Methyl-4-(morpholinosulfonyl)isoxazol-3-amine is a compound that belongs to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(morpholinosulfonyl)isoxazol-3-amine typically involves a multi-step process. One common method includes the cyclo-condensation reaction of alkylacetoacetates, hydroxylamine hydrochloride, and aldehydes in ethanol under reflux conditions . This metal-free protocol is advantageous due to its eco-friendly nature and the avoidance of toxic metal catalysts.

Industrial Production Methods

Industrial production methods for isoxazole derivatives often employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(morpholinosulfonyl)isoxazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

5-Methyl-4-(morpholinosulfonyl)isoxazol-3-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-4-(morpholinosulfonyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: The parent compound of the isoxazole family, known for its wide range of biological activities.

    4-Chloroisoxazole: A derivative with potential antimicrobial and anticancer properties.

    5-Methylisoxazole: Another derivative with various biological activities.

Uniqueness

5-Methyl-4-(morpholinosulfonyl)isoxazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the morpholinosulfonyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

5-methyl-4-morpholin-4-ylsulfonyl-1,2-oxazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O4S/c1-6-7(8(9)10-15-6)16(12,13)11-2-4-14-5-3-11/h2-5H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHROJQNPNHZIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)N)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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